molecular formula C18H20F3N3O3 B4007129 N,N-dimethyl-1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinamine

N,N-dimethyl-1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinamine

Cat. No.: B4007129
M. Wt: 383.4 g/mol
InChI Key: GMKBZRKOSINYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound contains several functional groups including a trifluoromethyl group, an oxazole ring, a carbonyl group, and a pyrrolidine ring. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the chemical properties of the molecule . The oxazole ring is a heterocyclic compound containing an oxygen atom and a nitrogen atom, and it’s often found in various natural products and pharmaceuticals. The carbonyl group is a polar group that can participate in various chemical reactions, and the pyrrolidine ring is a type of secondary amine that can also be involved in various chemical reactions.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, and the pyrrolidine ring could participate in reactions typical of secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the polarity of the molecule . The presence of the oxazole ring could also influence the compound’s stability and reactivity.

Scientific Research Applications

Utility in Heterocyclic Synthesis

This compound plays a crucial role in the synthesis of heterocyclic compounds, which are integral to pharmaceuticals, agrochemicals, and materials science. For example, it has been used in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, showcasing its versatility in creating complex molecular architectures with potential bioactivity. The starting intermediates and reaction conditions are meticulously designed to yield a variety of derivatives, highlighting the compound's utility in diversifying heterocyclic compound libraries (Fadda, Etman, El-Seidy, & Elattar, 2012).

Catalysis and Organic Transformations

In catalysis, this compound contributes to the development of new methodologies for efficient and selective organic transformations. For instance, it has been used in the highly regio- and enantioselective organocatalytic conjugate addition of alkyl methyl ketones, demonstrating its potential in asymmetric synthesis and the construction of complex molecules with high stereocontrol (Chowdhury & Ghosh, 2009).

Material Science Applications

The compound's utility extends to material science, particularly in the synthesis of novel polymers and materials with unique properties. For example, it has been involved in the development of soluble and thermally stable polyimides, showcasing its relevance in creating advanced materials with potential applications in electronics, aerospace, and beyond. The synthesis and characterization of these materials emphasize the compound's role in enhancing the thermal stability and solubility of polyimides, which are critical parameters for their practical applications (Yan et al., 2011).

Properties

IUPAC Name

[3-(dimethylamino)pyrrolidin-1-yl]-[2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O3/c1-23(2)13-6-7-24(9-13)17(25)15-10-27-16(22-15)11-26-14-5-3-4-12(8-14)18(19,20)21/h3-5,8,10,13H,6-7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKBZRKOSINYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C(=O)C2=COC(=N2)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinamine
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N,N-dimethyl-1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinamine
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N,N-dimethyl-1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinamine
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N,N-dimethyl-1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinamine
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N,N-dimethyl-1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinamine
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N,N-dimethyl-1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinamine

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